molecular formula C17H22NP B12880957 Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- CAS No. 2071-27-4

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-

Cat. No.: B12880957
CAS No.: 2071-27-4
M. Wt: 271.34 g/mol
InChI Key: YQIYTHIOMUASNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Diphenylphosphino)methyl)-N-ethylethanamine is an organophosphorus compound that features a phosphine group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphino)methyl)-N-ethylethanamine typically involves the reaction of diphenylphosphine with an appropriate amine under controlled conditions. One common method is the reaction of diphenylphosphine with N-ethylethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphino)methyl)-N-ethylethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Diphenylphosphino)methyl)-N-ethylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Diphenylphosphino)methyl)-N-ethylethanamine involves its ability to act as a ligand and form complexes with metal ions. The phosphine group coordinates with the metal center, while the amine group can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to stabilize metal complexes and enhance their reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(diphenylphosphino)methane: Similar structure but lacks the ethylamine group.

    Bis(diphenylphosphino)ethane: Contains two phosphine groups but no amine functionality.

    Diphenylphosphinomethane: A simpler structure with only one phosphine group

Uniqueness

N-((Diphenylphosphino)methyl)-N-ethylethanamine is unique due to its combination of a phosphine and an amine group, which allows it to participate in a wider range of chemical reactions and form more stable complexes compared to similar compounds .

Biological Activity

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

Chemical Structure and Properties

Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- can be categorized as an amine with a phosphine group, which enhances its reactivity and interaction with biological systems. The presence of the diphenylphosphino moiety is crucial for its catalytic properties and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be assessed through its interactions with various biological targets. Key areas of focus include:

  • Catalytic Activity : The compound has been investigated for its role as a catalyst in various organic reactions, particularly in the synthesis of amines and other nitrogen-containing compounds. Its phosphine group facilitates coordination with metal centers, enhancing reaction rates and selectivity.
  • Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties that could be harnessed for drug development. The amine functionality allows for potential interactions with neurotransmitter systems.
  • Toxicity Studies : Understanding the safety profile of Ethanamine derivatives is essential. Toxicity assessments have shown varying degrees of cytotoxicity depending on structural modifications, emphasizing the need for careful evaluation in drug design.

Case Studies

Several studies have explored the biological activity of Ethanamine derivatives:

  • Study 1 : A research article reported on the synthesis and characterization of a related phosphine complex that demonstrated significant catalytic activity in hydrogenation reactions. The study highlighted the importance of the diphenylphosphino group in enhancing reactivity under mild conditions .
  • Study 2 : Another investigation focused on the pharmacological effects of similar amines in vivo, demonstrating potential neuroprotective effects in models of neurodegeneration. The findings suggested that modifications to the amine structure could lead to improved bioavailability and efficacy .

Data Tables

The following table summarizes key findings from various studies on Ethanamine and its derivatives:

Study ReferenceBiological ActivityKey Findings
Neuroprotective EffectsDemonstrated efficacy in reducing neuronal death in animal models.
Catalytic ActivityHigh conversion rates in hydrogenation reactions using phosphine complexes.
CytotoxicityVarying levels of cytotoxicity observed across different cell lines, indicating structure-activity relationship (SAR) considerations.

Research Findings

Recent advances have shown that modifications to the core structure of Ethanamine can lead to enhanced biological activity:

  • Catalysis : Research indicates that incorporating transition metals into the structure can significantly boost catalytic performance, particularly in asymmetric synthesis .
  • Pharmacology : Investigations into the pharmacodynamics reveal interactions with specific receptors that could be exploited for therapeutic purposes .

Properties

CAS No.

2071-27-4

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

IUPAC Name

N-(diphenylphosphanylmethyl)-N-ethylethanamine

InChI

InChI=1S/C17H22NP/c1-3-18(4-2)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

YQIYTHIOMUASNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.